1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound featuring a thiazole ring, a piperazine ring, and an enone structure. Its complex structure suggests a range of possible interactions and applications in various fields, from medicinal chemistry to industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one typically involves multi-step organic synthesis:
Formation of the Thiazole Ring: : Starting with a suitable thioamide and a haloketone, the thiazole ring is constructed through cyclization.
Piperazine Introduction: : The thiazole intermediate is then reacted with 1-(2-chloroethyl)piperazine to introduce the piperazine ring.
Enone Formation: : Finally, the piperazine-thiazole intermediate is subjected to aldol condensation with an appropriate aldehyde or ketone to yield the enone structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactions or batch processes, ensuring optimal yield and purity. The use of robust catalysts and high-throughput screening methods may also be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions:
Oxidation: : Using oxidizing agents, the thiazole ring can be oxidized to produce sulfone derivatives.
Reduction: : The enone group can be reduced to an alcohol or alkane using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Alkyl halides for nucleophilic substitution.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Alcohols or alkanes.
Substitution: : Substituted piperazine derivatives.
Scientific Research Applications
1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one finds applications in various scientific research fields:
Chemistry: : Used as a building block for complex molecule synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays.
Medicine: : Explored for its pharmacological properties, such as antimicrobial and anticancer activities.
Industry: : Utilized in the synthesis of polymers and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one depends on its specific application:
Enzyme Inhibition: : The compound can bind to active sites of enzymes, preventing substrate binding and thus inhibiting enzyme activity.
Molecular Targets: : It may target specific receptors or proteins, modulating their function and influencing cellular pathways.
Comparison with Similar Compounds
1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one shares similarities with compounds such as:
1-[4-[1-(1,3-Thiazol-4-yl)ethyl]piperazin-1-yl]prop-2-en-1-one: : Differing only by the position of the substituent on the thiazole ring.
1-[4-[1-(1,3-Benzodioxol-5-yl)ethyl]piperazin-1-yl]prop-2-en-1-one: : Where the thiazole ring is replaced by a benzodioxole ring.
Uniqueness
What sets this compound apart is its combination of a thiazole ring, which offers distinct electronic and steric properties, and a flexible enone structure, enhancing its versatility in chemical and biological applications.
Hopefully, this helps you get a grip on this fascinating compound!
Properties
IUPAC Name |
1-[4-[1-(1,3-thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-3-11(16)15-7-5-14(6-8-15)10(2)12-13-4-9-17-12/h3-4,9-10H,1,5-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWOBUWRKHHFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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